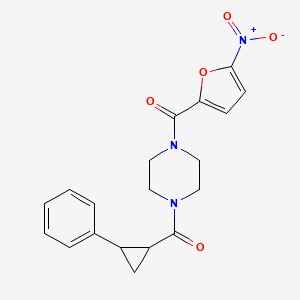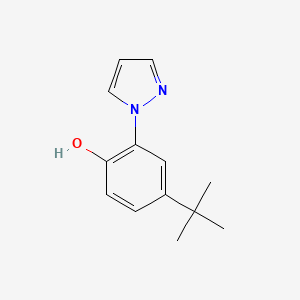![molecular formula C19H19N3O4 B3000508 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide CAS No. 897617-11-7](/img/structure/B3000508.png)
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide” is a chemical compound that belongs to the class of pyrido[1,2-a]pyrimidines . Pyrido[1,2-a]pyrimidines are well-known pharmacophores and have been prepared from various precursors .
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidines has been described in the literature . For instance, a method has been reported for the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates from dimethyl acetone-1,3-dicarboxylate .Chemical Reactions Analysis
The chemical reactions involving pyrido[1,2-a]pyrimidines have been studied . For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported, which involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine .Applications De Recherche Scientifique
- Researchers have investigated the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one using this compound. The reaction yields diversely orchestrated 3-ArS/ArSe derivatives with high efficiency (up to 95% yield). Notably, this process occurs under mild conditions and can be scaled up to gram quantities. The broad functional group tolerance makes it valuable for synthetic chemistry applications .
- In the realm of medicinal chemistry, indole derivatives (including our compound) have been explored for their biological potential. For instance, researchers have performed molecular docking studies to assess their anti-HIV-1 activity. While specific studies on our compound are scarce, its indole moiety suggests potential antiviral properties .
- Crystallographic investigations have revealed intriguing features of this compound. In one crystal structure, the molecules form centrosymmetric dimers due to π–π interactions between the benzoxazinone fragments. Understanding the crystal packing and intermolecular interactions aids in predicting its behavior in solid-state applications .
Metal-Free C-3 Chalcogenation
Anti-HIV-1 Activity
Crystal Structure Studies
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Based on the structure of the compound, it is likely that it interacts with its targets through a nucleophilic attack . This involves the compound forming an intermediate with its target, which could lead to changes in the target’s function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s molecular formula is c17h13n5o6 , which suggests that it has a relatively high molecular weight. This could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-5-6-22-16(7-11)20-12(2)17(19(22)24)21-18(23)13-8-14(25-3)10-15(9-13)26-4/h5-10H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYVALMYVCBKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B3000425.png)
![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3000426.png)



![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000436.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B3000438.png)




![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B3000444.png)

![2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride](/img/structure/B3000448.png)